Tocladesine
Overview
Description
Tocladesine is a small molecule compound with potential antineoplastic activity. It is a chlorine derivative of the intracellular secondary messenger, cyclic adenosine 3,5-monophosphate. This compound has been used in trials studying the treatment of colorectal cancer, multiple myeloma, and plasma cell neoplasm .
Mechanism of Action
Target of Action
Tocladesine, also known as 8-Chloro-cAMP, primarily targets caspase 3 , a crucial enzyme involved in apoptosis, or programmed cell death . It also acts as a Cyclic AMP (cAMP) agonist , meaning it binds to cAMP receptors and produces a response similar to that of cAMP, a key messenger in many biological processes.
Mode of Action
This compound interacts with its targets by inhibiting caspase 3 and mimicking the action of cAMP .
Biochemical Pathways
It’s known that 8-chloro-camp, a related compound, can inhibit the activation of mitogen-activated protein kinases (mapk), erk-1 and erk-2, which are involved in cell proliferation . It’s also suggested that 8-Chloro-cAMP can induce apoptosis through activation of the p38 MAPK pathway .
Pharmacokinetics
It’s known that 8-chloro-camp can be degraded to 8-cl-adenosine in culture medium or plasma .
Result of Action
This compound has been used in trials studying the treatment of Colorectal Cancer and Multiple Myeloma and Plasma Cell Neoplasm . It’s known to have potent anti-proliferative effects on various cancer cell lines .
Action Environment
It’s known that the anti-cancer activity of 8-cl-camp results at least in part through 8-cl-adenosine . This suggests that the metabolites of 8-Cl-cAMP, and potentially this compound, could play a role in its mechanism of action.
Preparation Methods
The synthetic route for Tocladesine involves the conversion of cyclic adenosine 3,5-monophosphate to 8-chloro-adenosine by phosphodiesterases, followed by phosphorylation to 8-chloro-adenosine triphosphate . The industrial production methods for this compound are not extensively documented, but the preparation typically involves the use of organic solvents and reagents under controlled conditions .
Chemical Reactions Analysis
Tocladesine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into different analogues.
Substitution: this compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tocladesine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclic nucleotide analogues.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential in treating various cancers, including colorectal cancer and multiple myeloma
Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery.
Comparison with Similar Compounds
Tocladesine is unique compared to other cyclic nucleotide analogues due to its chlorine derivative structure. Similar compounds include:
Cyclic adenosine monophosphate: A naturally occurring cyclic nucleotide involved in many biological processes.
8-chloro-adenosine: A derivative of adenosine with similar antineoplastic properties.
8-chloro-adenosine triphosphate: The phosphorylated form of 8-chloro-adenosine, which competes with adenosine triphosphate in cellular processes
This compound’s uniqueness lies in its ability to deplete the endogenous adenosine triphosphate pool, making it a potent inhibitor of RNA synthesis and cellular proliferation .
Properties
IUPAC Name |
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFEJLEDNXZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866066 | |
Record name | 6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41941-56-4 | |
Record name | NSC284751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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